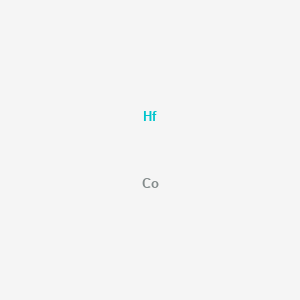
Cobalt;hafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and hafnium are transition metals that form a variety of compounds with unique properties. The combination of cobalt and hafnium results in materials that exhibit interesting magnetic, catalytic, and structural characteristics. These compounds are of significant interest in various fields, including materials science, chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt and hafnium compounds typically involves the use of organometallic chemistry techniques. Hafnium complexes can be synthesized through bonding with various elements such as carbon, nitrogen, oxygen, phosphorus, and sulfur . Common solvents used in these syntheses include tetrahydrofuran, n-hexane, and toluene, with reaction temperatures ranging from -35°C to 110°C .
Industrial Production Methods: Industrial production of cobalt and hafnium compounds often involves high-temperature processes. For example, hafnium can be alloyed with other metals, including cobalt, through processes that involve heating the metals to high temperatures to form stable alloys . These processes are typically carried out in controlled environments to ensure the purity and stability of the resulting compounds.
Chemical Reactions Analysis
Types of Reactions: Cobalt and hafnium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Hafnium, for instance, tends to form inorganic compounds in the oxidation state of +4 and reacts with halogens to form tetrahalides . At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon .
Common Reagents and Conditions: Common reagents used in the reactions of cobalt and hafnium compounds include halogens, oxygen, and various acids and bases. For example, hafnium reacts with chlorine in the presence of carbon tetrachloride to form hafnium tetrachloride . These reactions typically require elevated temperatures and controlled environments to proceed efficiently.
Major Products Formed: The major products formed from the reactions of cobalt and hafnium compounds include various halides, oxides, and carbides. For instance, hafnium tetrachloride and hafnium dioxide are common products formed from the reactions of hafnium with chlorine and oxygen, respectively .
Scientific Research Applications
Cobalt and hafnium compounds have a wide range of scientific research applications. In chemistry, these compounds are used as catalysts in various reactions, including olefin polymerization . In biology and medicine, cobalt compounds are being investigated for their antimicrobial properties and potential use in drug delivery systems . In industry, hafnium compounds are used in the production of high-temperature ceramics and as components in nuclear reactors due to their high melting points and stability .
Mechanism of Action
The mechanism of action of cobalt and hafnium compounds involves their ability to form stable bonds with other elements and compounds. Hafnium, for example, forms a protective oxide layer when exposed to air, which inhibits further corrosion . This property makes hafnium compounds particularly useful in high-temperature and corrosive environments. The molecular targets and pathways involved in the actions of these compounds depend on their specific chemical structures and the nature of their interactions with other substances.
Comparison with Similar Compounds
Cobalt and hafnium compounds can be compared with similar compounds such as those of zirconium. Due to the lanthanide contraction, the ionic radius of hafnium is almost the same as that of zirconium, resulting in similar chemical and physical properties . hafnium compounds tend to be more stable at higher temperatures and are more resistant to corrosion compared to zirconium compounds . This makes hafnium compounds unique and particularly valuable in applications that require high thermal and chemical stability.
List of Similar Compounds:- Zirconium compounds
- Titanium compounds
- Niobium compounds
These similar compounds share some properties with cobalt and hafnium compounds but differ in their specific applications and stability under various conditions.
Properties
CAS No. |
12016-78-3 |
|---|---|
Molecular Formula |
CoHf |
Molecular Weight |
237.42 g/mol |
IUPAC Name |
cobalt;hafnium |
InChI |
InChI=1S/Co.Hf |
InChI Key |
NDRKISKJOAQGIO-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


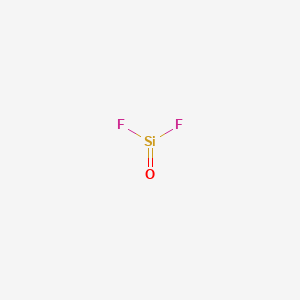
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
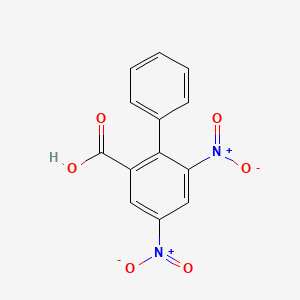
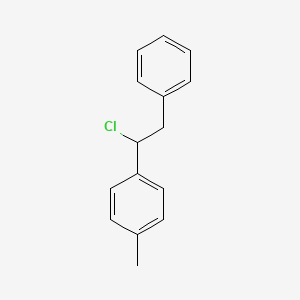

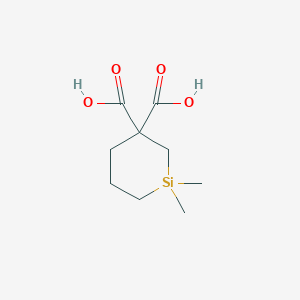
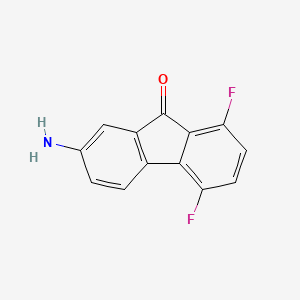
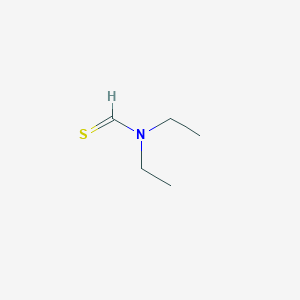
![2-acetyl-5-[(E)-2-phenylethenyl]cyclohexane-1,3-dione](/img/structure/B14719542.png)
![ethyl N-[5,6-diamino-4-[(4-sulfamoylphenyl)methylamino]-2-pyridyl]carbamate](/img/structure/B14719546.png)
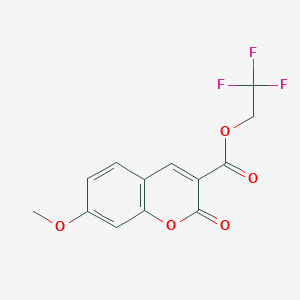
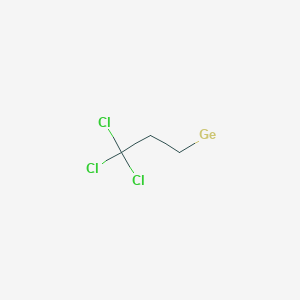
-lambda~4~-sulfanylidene}benzenesulfonamide](/img/structure/B14719556.png)

